molecular formula C17H13F3N4O B4121635 N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]urea

N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]urea

Cat. No.: B4121635
M. Wt: 346.31 g/mol
InChI Key: OSZHGSABJOTGND-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of fluorine atoms on both the phenyl and benzyl groups, as well as a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]urea typically involves the reaction of 2,4-difluoroaniline with 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]urea may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted urea derivatives with different functional groups.

Scientific Research Applications

N-(2,4-difluorophenyl)-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]urea
  • N-(2,4-difluorophenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]urea
  • N-(2,4-difluorophenyl)-N’-[1-(2-ethylbenzyl)-1H-pyrazol-3-yl]urea

Uniqueness

N-(2,4-difluorophenyl)-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]urea is unique due to the presence of multiple fluorine atoms, which can enhance its chemical stability and biological activity

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c18-12-5-6-15(14(20)9-12)21-17(25)22-16-7-8-24(23-16)10-11-3-1-2-4-13(11)19/h1-9H,10H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZHGSABJOTGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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